Dodecyl(2-nitrophenyl)sulfane

Mass spectrometry Oxidation mechanism Structure–reactivity

Dodecyl(2-nitrophenyl)sulfane (CAS 61900-56-9, molecular formula C₁₈H₂₉NO₂S, molecular weight 323.5 g/mol) is a member of the aryl alkyl sulfane (thioether) family, defined by a dodecyl (C₁₂) chain linked via a sulfur atom to a 2-nitrophenyl ring. The ortho-nitro group exerts a strong electron-withdrawing effect on the aromatic ring and sulfur center, while the long alkyl chain confers high lipophilicity.

Molecular Formula C18H29NO2S
Molecular Weight 323.5 g/mol
Cat. No. B15278647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl(2-nitrophenyl)sulfane
Molecular FormulaC18H29NO2S
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCSC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C18H29NO2S/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3
InChIKeyKORKWLOWXAXGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyl(2-nitrophenyl)sulfane (CAS 61900-56-9): Aryl Alkyl Sulfane Procurement Baseline


Dodecyl(2-nitrophenyl)sulfane (CAS 61900-56-9, molecular formula C₁₈H₂₉NO₂S, molecular weight 323.5 g/mol) is a member of the aryl alkyl sulfane (thioether) family, defined by a dodecyl (C₁₂) chain linked via a sulfur atom to a 2-nitrophenyl ring . The ortho-nitro group exerts a strong electron-withdrawing effect on the aromatic ring and sulfur center, while the long alkyl chain confers high lipophilicity. Limited dedicated biological activity data exist for this specific compound; however, its structural features—particularly the ortho-nitro substitution pattern and the sulfide (rather than disulfide) oxidation state—establish clear differentiation from closely related analogs in terms of reactivity, spectroscopic behavior, and potential application scope [1][2].

Why Generic Aryl Alkyl Sulfides Cannot Substitute for Dodecyl(2-nitrophenyl)sulfane in Research and Development


Although aryl alkyl sulfides and disulfides share a superficial structural resemblance, quantitative evidence demonstrates that substituent position (ortho vs. para), oxidation state (sulfide vs. disulfide), and chain length each produce non‑overlapping property profiles. Ortho‑nitrophenyl sulfides undergo a distinct intramolecular sulfur oxidation pathway mediated by oxygen transfer from the proximate nitro group—a process absent in para‑nitro isomers and inaccessible to disulfide analogs [1]. Conversely, antibacterial activity in the nitrophenyl‑organosulfur class is strictly disulfide‑dependent; the corresponding symmetric sulfide bis(p‑nitrophenyl) sulfide was confirmed inactive against S. aureus and B. anthracis [2]. The C₁₂ chain further differentiates this compound from shorter‑chain analogs by modulating lipophilicity, crystallinity, and solubility, precluding simple one‑for‑one replacement.

Quantitative Differentiation Evidence for Dodecyl(2-nitrophenyl)sulfane Versus Closest Analogs


Ortho‑Nitro‑Enabled Intramolecular Sulfur Oxidation: Differentiation from Para‑Nitro Isomers

2‑Nitrophenyl aryl sulfides undergo a unique intramolecular oxidation of the sulfur atom via oxygen transfer from the ortho‑nitro group, a reaction not observed in para‑nitro isomers. In electrospray ionization mass spectrometry (ESI‑MS), 2‑nitrophenyl phenyl sulfide and its analogs show characteristic neutral losses of SO, SO₂, and SO₂H•, whereas the para‑nitro isomer exhibits only intermolecular oxidation [1]. This intramolecular pathway is corroborated by density functional theory (DFT) modeling [1]. The ortho‑nitro group thus serves as an internal oxidant, conferring distinct redox reactivity that cannot be replicated by Dodecyl(4‑nitrophenyl)sulfane (CAS 73520‑87‑3).

Mass spectrometry Oxidation mechanism Structure–reactivity

Sulfide vs. Disulfide Antibacterial Activity: bis(p‑Nitrophenyl) Sulfide Inactive Against S. aureus and B. anthracis

In a systematic structure–activity study of nitrophenyl‑organosulfur compounds, the sulfide analog bis(p‑nitrophenyl) sulfide (compound 9) was synthesized alongside active disulfides and tested against Staphylococcus aureus and Bacillus anthracis. The compound was determined to be inactive against all bacterial strains tested, unambiguously confirming that the disulfide linkage is required for antibacterial bioactivity in this structural class [1]. This negative control data serves as a critical reference point: Dodecyl(2‑nitrophenyl)sulfane, as a monosulfide, is predicted to lack the direct antibacterial activity of its disulfide counterpart, Dodecyl 2‑nitrophenyl disulfide.

Antibacterial Structure–activity relationship Disulfide vs. sulfide

Crystal Structure of the Disulfide Analog Dodecyl 2‑Nitrophenyl Disulfide: Intramolecular S···O Contact of 2.623 Å and Near‑Coplanar Nitro Geometry

The single‑crystal X‑ray structure of Dodecyl 2‑nitrophenyl disulfide (C₁₈H₂₉NO₂S₂, monoclinic P2₁/c, a = 34.497 Å, b = 7.796 Å, c = 7.503 Å, β = 95.12°) reveals an intramolecular S···O contact of 2.623 (3) Å and a near‑coplanar orientation of the NO₂ group relative to the phenyl ring (interplanar angle 4.2 (3)°) [1]. This close contact is characteristic of 2‑nitrophenyl‑sulfur compounds and is not observed in 4‑nitrophenyl analogs, where geometric constraints prevent such an interaction. The analogous Dodecyl(2‑nitrophenyl)sulfane is expected to exhibit a comparable S···O interaction based on the conserved 2‑nitrophenyl‑sulfur motif, as demonstrated in a broader X‑ray study of sulfides and disulfides with 2‑nitrophenyl groups showing S···O distances in the range 2.619–2.722 Å [2].

X‑ray crystallography Intramolecular interaction Conformational analysis

Nitrophenyl Substituent Provides Strongest Antibacterial Activity Across 12 Aryl Substituents in the Disulfide Series

Among 12 different aryl substituents examined in unsymmetric aryl–alkyl disulfides, nitrophenyl derivatives provided the strongest in vitro antibiotic activities against both methicillin‑resistant Staphylococcus aureus (MRSA) and Bacillus anthracis [1]. The most active series were para‑nitrophenyl and meta‑nitrophenyl disulfides. The enhanced activity is attributed to electronic activation of the arylthio moiety as a leaving group for nucleophilic attack on the disulfide bond. While these data are from disulfide analogs, the electronic activation conferred by the nitrophenyl group is conserved in the sulfide oxidation state, making Dodecyl(2‑nitrophenyl)sulfane a strategically relevant precursor or mechanistic probe for studying this pharmacophore [2].

Antibacterial Structure–activity relationship Aryl substituent effect

Comparative Photooxidative C–S Bond Cleavage: Alkyl 4‑Nitrophenyl Sulfides vs. 2‑Nitrophenyl Sulfides

Alkyl 4‑nitrophenyl sulfides undergo self‑photoinduced singlet oxygen oxidation leading to oxidative C–S bond cleavage, producing sulfonates and carbonyl compounds [1]. This photolability is well‑documented for para‑nitro isomers. In contrast, 2‑nitrophenyl sulfides possess an alternative decay pathway—intramolecular oxygen transfer from the ortho‑nitro group to sulfur—that competes with intermolecular photooxidation, as demonstrated in ESI‑MS studies [2]. While direct comparative photochemical rate constants for the C₁₂ homologs are not reported, the divergent mechanistic pathways imply differential photostability and product distribution, which are critical for applications involving light exposure (e.g., photodynamic studies, environmental fate assessment).

Photooxidation C–S bond cleavage Photostability

Procurement‑Relevant Application Scenarios for Dodecyl(2-nitrophenyl)sulfane


Precursor for Controlled Oxidation to Sulfoxide and Sulfone Derivatives in Medicinal Chemistry

The thioether (sulfide) functional group in Dodecyl(2‑nitrophenyl)sulfane can be selectively oxidized to the corresponding sulfoxide or sulfone using established reagents such as hydrogen peroxide or dimethyldioxirane [1]. This enables systematic exploration of oxidation state‑dependent bioactivity within the privileged nitrophenyl pharmacophore. While the sulfide itself is predicted inactive as a direct antibacterial (based on inactivity of bis(p‑nitrophenyl) sulfide [2]), controlled oxidation to the sulfoxide or sulfone may unlock or modulate biological activity, providing a rational scaffold for structure–activity relationship studies. The ortho‑nitro group further enables intramolecular redox chemistry that can be exploited in prodrug design [3].

Building Block for Crosswise‑Substituted Phthalocyanines in Materials Science

The dodecylsulfanyl‑nitro motif serves as a key intermediate for constructing crosswise‑substituted phthalocyanines bearing two alkylsulfanyl and two nitro (or amino, after reduction) groups [1]. These phthalocyanines are of interest for optoelectronic applications, photodynamic therapy, and sensor development. The dodecyl chain provides solubility in organic solvents, while the nitro group offers a handle for further functionalization. The ortho‑nitro substitution pattern introduces conformational constraints (intramolecular S···O interaction) that can influence the aggregation behavior and photophysical properties of the resulting macrocycles, a feature not accessible with para‑nitro precursors [2].

Mass Spectrometry Probe Development Leveraging Ortho‑Nitro Intramolecular Oxidation

The unique capacity of 2‑nitrophenyl sulfides to undergo intramolecular oxygen transfer from the nitro group to sulfur—generating characteristic neutral losses (SO, SO₂, SO₂H•) in tandem mass spectrometry—positions Dodecyl(2‑nitrophenyl)sulfane as a candidate scaffold for developing MS‑cleavable probes or tags [1]. Unlike para‑nitro isomers, which exhibit only intermolecular oxidation, the ortho isomer provides a built‑in MS/MS fragmentation signature that can be exploited for selective detection in complex biological matrices. The dodecyl chain enhances chromatographic retention and ionization efficiency in reversed‑phase LC‑MS.

Non‑Biocidal Organosulfur Intermediate for Surfactant and Material Formulations

Given that the disulfide linkage is required for antibacterial activity in the nitrophenyl‑organosulfur class [1], Dodecyl(2‑nitrophenyl)sulfane is differentiated as a non‑biocidal organosulfur compound suitable for applications where antimicrobial activity is undesirable—such as in surfactant formulations, polymer additives, or corrosion inhibitors. The dodecyl chain provides amphiphilic character, while the nitro group modulates electronic properties and serves as a spectroscopic handle (UV‑Vis detection). This contrasts with disulfide analogs, which may introduce unintended biocidal effects or regulatory hurdles in non‑pharmaceutical applications.

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